Benzalphthalide

描述

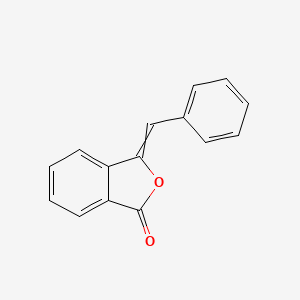

Structure

3D Structure

属性

IUPAC Name |

(3Z)-3-benzylidene-2-benzofuran-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O2/c16-15-13-9-5-4-8-12(13)14(17-15)10-11-6-2-1-3-7-11/h1-10H/b14-10- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRTPZXMEBGTPLM-UVTDQMKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=C2C3=CC=CC=C3C(=O)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C\2/C3=CC=CC=C3C(=O)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4767-56-0, 575-61-1 | |

| Record name | Benzalphthalide, (Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004767560 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzalphthalide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2824 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-benzylidenephthalide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.536 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZALPHTHALIDE, (Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R93GN14K61 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Core Mechanisms of Benzalphthalide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of benzalphthalide (B177156), focusing on its core reaction mechanism. It includes detailed experimental protocols, quantitative data, and visualizations of the chemical pathways. This document is intended to serve as a valuable resource for researchers and professionals involved in organic synthesis and drug development, offering insights into the synthesis and potential applications of this versatile compound.

Introduction

This compound, formally known as (3Z)-3-benzylidene-2-benzofuran-1-one, is a heterocyclic compound with a significant role as a synthetic intermediate in various fields of chemistry.[1] Its derivatives have garnered attention for their diverse biological activities, including antimicrobial, antifungal, and potential applications in cancer therapy as hypoxia-activated prodrugs.[1][2][3][4] The core structure of this compound serves as a scaffold for the synthesis of more complex molecules, such as phthalazinone derivatives, which have shown promising in vitro antifungal activity.[1] Understanding the synthetic pathways and reaction mechanisms is crucial for the efficient production of this compound and the development of novel derivatives with enhanced therapeutic properties.

Core Synthesis Mechanism: A Perkin-Related Condensation

The most established and widely used method for synthesizing this compound is through the condensation of phthalic anhydride (B1165640) with phenylacetic acid.[1] This reaction is mechanistically related to the Perkin reaction, which involves the aldol (B89426) condensation of an aromatic aldehyde with an acid anhydride.[5][6][7][8][9][10] In this specific synthesis, phthalic anhydride acts as the electrophilic carbonyl component, while phenylacetic acid, in the presence of a weak base like sodium acetate (B1210297), serves as the nucleophile precursor.[11]

The reaction is typically carried out at elevated temperatures, with sodium acetate playing a crucial role as a catalyst.[1] It facilitates the deprotonation of the α-carbon of phenylacetic acid, forming a reactive carbanion (enolate). This carbanion then undergoes a nucleophilic attack on one of the carbonyl carbons of phthalic anhydride. The subsequent steps involve an intramolecular ring-opening and a dehydration event to yield the final this compound product. A plausible step-by-step mechanism is outlined below.

Step-by-Step Reaction Mechanism

The synthesis of this compound from phthalic anhydride and phenylacetic acid in the presence of sodium acetate proceeds through the following key steps:

-

Enolate Formation: Sodium acetate, a weak base, abstracts an acidic α-hydrogen from phenylacetic acid to form a resonance-stabilized carbanion (enolate).

-

Nucleophilic Attack: The generated carbanion acts as a nucleophile and attacks one of the electrophilic carbonyl carbons of phthalic anhydride, leading to the formation of a tetrahedral intermediate.

-

Ring Opening: The tetrahedral intermediate undergoes a ring-opening of the anhydride, forming a carboxylate salt.

-

Intramolecular Cyclization (Lactonization): The newly formed carboxylate attacks the other carbonyl carbon of the original phthalic anhydride moiety, leading to the formation of a five-membered lactone ring.

-

Dehydration: Under the high-temperature conditions of the reaction, a molecule of water is eliminated to form the exocyclic double bond, resulting in the final product, this compound.

The overall reaction can be described as an aldol-type condensation followed by dehydration and lactonization.[11]

Experimental Protocols

The following section provides a detailed experimental protocol for the synthesis of this compound, adapted from established literature procedures.

Synthesis of this compound

This protocol is based on the classical condensation reaction between phthalic anhydride and phenylacetic acid.

Materials and Equipment:

-

Phthalic anhydride

-

Phenylacetic acid

-

Anhydrous sodium acetate

-

Ethanol (B145695) (for recrystallization)

-

Round-bottom flask (500 mL)

-

Sand bath or heating mantle

-

Thermometer

-

Condenser

-

Stirring apparatus

-

Buchner funnel and filter flask

-

Beakers and other standard laboratory glassware

Procedure:

-

Reaction Setup: In a 500-mL round-bottom flask, combine 100 g (0.67 mol) of phthalic anhydride, 110 g (0.8 mol) of phenylacetic acid, and 2.6 g of freshly fused sodium acetate.

-

Heating: Place the flask in a sand bath and heat the mixture. The temperature should be raised to 230-240°C over approximately two hours. During this time, water will be produced and will distill from the reaction mixture.

-

Reaction Monitoring: Continue heating at 240°C for an additional hour, or until the distillation of water ceases.

-

Work-up: Allow the reaction mixture to cool to about 90-95°C. Add 400 mL of boiling ethanol to dissolve the product.

-

Purification: Filter the hot solution to remove any insoluble impurities. Allow the filtrate to cool, which will cause the this compound to crystallize.

-

Isolation: Collect the yellow crystals by suction filtration using a Buchner funnel and wash them with a small amount of cold ethanol.

-

Recrystallization: For further purification, recrystallize the crude product from 370-380 mL of ethanol. The pure this compound will be obtained as yellow crystals.

Quantitative Data

The following table summarizes the key quantitative data associated with the synthesis of this compound.

| Parameter | Value | Reference |

| Reactants | ||

| Phthalic Anhydride | 0.67 mol | [4] |

| Phenylacetic Acid | 0.8 mol | [4] |

| Sodium Acetate | 2.6 g | [4] |

| Reaction Conditions | ||

| Temperature | 230-240 °C | [4] |

| Reaction Time | ~3 hours | [4] |

| Product Characterization | ||

| Theoretical Yield | ~148.8 g | Calculated |

| Experimental Yield | 115-116 g (crude) | [4] |

| Purified Yield | 106-110 g (71-74%) | Organic Syntheses |

| Melting Point | 100-101 °C (pure) | [1] |

| Molecular Formula | C₁₅H₁₀O₂ | [1] |

| Molecular Weight | 222.24 g/mol | [1] |

Biological Activity and Signaling Pathways

Derivatives of this compound have been investigated for a range of biological activities, positioning them as interesting scaffolds in drug development. Their mechanisms of action often involve interaction with specific biological targets, leading to the modulation of cellular signaling pathways.

Enzyme Inhibition

Certain derivatives of phthalimides and structurally related saccharins have demonstrated inhibitory activity against a class of enzymes known as serine proteases, which include human leukocyte elastase (HLE), cathepsin G, and proteinase 3.[12][13][14] These enzymes are involved in inflammatory processes, and their inhibition can be a therapeutic strategy for various inflammatory diseases. The inhibition of these proteases by small molecules can prevent the degradation of extracellular matrix components and modulate inflammatory responses.

References

- 1. This compound | | Research Compound [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Studies Towards Hypoxia-Activated Prodrugs of PARP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Studies Towards Hypoxia-Activated Prodrugs of PARP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. longdom.org [longdom.org]

- 6. longdom.org [longdom.org]

- 7. Perkin Reaction Mechanism | Perkin Reaction | JEE Chemistry | JEE Main [unacademy.com]

- 8. Perkin reaction - Wikipedia [en.wikipedia.org]

- 9. SATHEE: Chemistry Perkin Reaction Mechanism [satheeneet.iitk.ac.in]

- 10. byjus.com [byjus.com]

- 11. Dibenzosuberone - Wikipedia [en.wikipedia.org]

- 12. Amino acid-derived phthalimide and saccharin derivatives as inhibitors of human leukocyte elastase, cathepsin G, and proteinase 3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Efficient inhibition of human leukocyte elastase and cathepsin G by saccharin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Inhibition of human leukocyte elastase by derivatives of N-hydroxysuccinimide. A structure-activity-relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Properties of Benzalphthalide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzalphthalide (B177156), systematically named (3Z)-3-benzylidene-2-benzofuran-1(3H)-one, is a versatile organic compound with a core heterocyclic structure. It serves as a crucial intermediate in the synthesis of a variety of commercially significant molecules, including pharmaceuticals, agrochemicals, dyes, and polymers.[1] Its unique chemical architecture, featuring a lactone ring fused to a benzene (B151609) ring and an exocyclic double bond, imparts a range of interesting chemical and biological properties. This guide provides a comprehensive overview of the chemical properties of this compound, including its synthesis, purification, spectral characteristics, and a proposed mechanism for its antimicrobial activity.

Chemical and Physical Properties

This compound is a pale yellow to yellow crystalline powder at room temperature.[1][2][3] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₅H₁₀O₂ | [4][5] |

| Molecular Weight | 222.24 g/mol | [4][5] |

| Appearance | Pale yellow to yellow crystalline powder | [1][2][3] |

| Melting Point | 99-102 °C (lit.) | [2][4][5] |

| Boiling Point | 323.41 °C (rough estimate) | [2][4] |

| Density | 1.1404 g/cm³ (rough estimate) | [2][4] |

| Flash Point | 156.9 °C | [2] |

| Vapor Pressure | 8.54 x 10⁻⁶ mmHg at 25 °C | [2] |

| CAS Numbers | 575-61-1, 4767-56-0, 4767-55-9 | [5] |

| IUPAC Name | (3Z)-3-benzylidene-2-benzofuran-1(3H)-one | [5] |

Synthesis and Purification

Synthesis of this compound

This compound is commonly synthesized via a condensation reaction between phthalic anhydride (B1165640) and phenylacetic acid in the presence of a basic catalyst, such as anhydrous sodium acetate (B1210297). The reaction proceeds through a Perkin-like condensation mechanism.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established literature procedures.

Materials:

-

Phthalic anhydride (100 g, 0.675 mol)

-

Phenylacetic acid (100 g, 0.735 mol)

-

Anhydrous sodium acetate (5 g, 0.061 mol)

-

Ethanol (B145695) (95%)

-

Sand bath

-

Round-bottom flask (500 mL) with a short neck

-

Reflux condenser

-

Thermometer

-

Buchner funnel and filter flask

Procedure:

-

Combine phthalic anhydride, phenylacetic acid, and anhydrous sodium acetate in the 500 mL round-bottom flask.

-

Set up the apparatus for reflux with a sand bath as the heating source.

-

Heat the mixture to 200 °C and maintain this temperature for one hour.

-

After one hour, increase the temperature to 220-230 °C and continue heating for an additional four hours. Carbon dioxide will be evolved during this time.

-

Allow the reaction mixture to cool to approximately 100 °C.

-

Add 100 mL of hot water to the reaction mixture and stir to break up the solid mass.

-

Transfer the mixture to a larger beaker and add 200 mL of 95% ethanol.

-

Boil the mixture for a few minutes with stirring to dissolve the product and some of the impurities.

-

Filter the hot solution by gravity to remove any insoluble resinous material.

-

Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

-

Collect the crude this compound crystals by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of cold 50% aqueous ethanol.

Expected Yield: Approximately 105-115 g (70-77% of the theoretical yield).

Purification by Recrystallization

The crude this compound can be further purified by recrystallization from ethanol to obtain a product with a sharp melting point.

Experimental Protocol: Recrystallization of this compound

Materials:

-

Crude this compound

-

Ethanol (95%)

-

Erlenmeyer flask

-

Hot plate

-

Buchner funnel and filter flask

-

Ice bath

Procedure:

-

Place the crude this compound in an Erlenmeyer flask.

-

Add a minimum amount of hot 95% ethanol to dissolve the solid completely. Keep the solution at or near its boiling point.

-

If the solution is colored, a small amount of activated charcoal can be added, and the solution boiled for a few minutes.

-

If charcoal was added, or if there are any insoluble impurities, perform a hot gravity filtration to remove them.

-

Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin.

-

Once the solution has reached room temperature, place the flask in an ice bath to maximize crystal yield.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of ice-cold 95% ethanol.

-

Dry the crystals in a desiccator or a vacuum oven at a low temperature.

Spectroscopic Properties

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the vinylic proton. The protons on the phenyl ring and the phthalide (B148349) moiety will appear in the aromatic region (typically δ 7.0-8.0 ppm). The single vinylic proton (=CH-Ph) is expected to appear as a singlet in the downfield region, likely around δ 6.0-7.0 ppm, due to its deshielded environment.

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information about the carbon framework. Key expected signals are:

-

A signal for the carbonyl carbon (C=O) of the lactone ring, expected in the range of δ 165-175 ppm.

-

Signals for the aromatic carbons, typically appearing between δ 120-150 ppm.

-

A signal for the vinylic carbon attached to the phenyl group.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carbonyl (C=O) | - | 165-175 |

| Aromatic (C-H) | 7.0 - 8.0 | 120-150 |

| Aromatic (quaternary) | - | 120-150 |

| Vinylic (=CH) | 6.0 - 7.0 | 110-130 |

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound will show characteristic absorption bands corresponding to its functional groups.

Table 3: Expected FTIR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C=O (lactone) stretch | 1750 - 1780 | Strong |

| C=C (aromatic) stretch | 1450 - 1600 | Medium to Strong |

| C=C (vinylic) stretch | ~1650 | Medium |

| C-O (lactone) stretch | 1000 - 1300 | Strong |

| =C-H (vinylic) bend | 800 - 1000 | Medium |

| C-H (aromatic) bend | 690-900 | Strong |

UV-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* transitions within the conjugated system, which includes the benzene rings and the α,β-unsaturated lactone system. The extended conjugation is likely to result in a λmax value in the UVA range.

Biological Activity and Proposed Mechanism of Action

This compound has been reported to exhibit antimicrobial properties. While the precise mechanism of action has not been fully elucidated, studies on related compounds and the degradation of this compound by certain bacteria provide clues to its potential biological interactions.

Proposed Antimicrobial Mechanism

It is hypothesized that this compound exerts its antimicrobial effect through a multi-step process targeting the bacterial cell envelope and intracellular components.

-

Membrane Interaction and Disruption: The lipophilic nature of this compound likely facilitates its interaction with the bacterial cell membrane. This interaction may disrupt the membrane's integrity, leading to increased permeability and depolarization of the membrane potential.

-

Enzyme Inhibition: Once inside the cell, this compound may act as an inhibitor of essential enzymes. Research on Pseudomonas fluorescens has shown that this bacterium can degrade this compound using the enzyme benzaldehyde (B42025) lyase.[6] This suggests that this compound can enter the active site of certain bacterial enzymes, potentially leading to their inhibition in non-degrading species.

The following diagram illustrates the proposed mechanism of action.

Experimental Workflow for Antimicrobial Activity Assessment

The antimicrobial activity of this compound can be evaluated using standard microbiological assays. A typical workflow is outlined below.

Conclusion

This compound is a compound of significant interest due to its utility as a synthetic intermediate and its inherent biological activity. This guide has provided a detailed overview of its chemical properties, a robust protocol for its synthesis and purification, and an analysis of its expected spectroscopic characteristics. The proposed mechanism of antimicrobial action, involving membrane disruption and potential enzyme inhibition, offers a foundation for further investigation into its therapeutic potential. The experimental workflows described provide a clear path for researchers to validate and expand upon the findings presented herein. Further studies are warranted to fully characterize the spectral properties of this compound and to elucidate the specific molecular targets and signaling pathways affected by this compound.

References

- 1. Molecules that Inhibit Bacterial Resistance Enzymes | MDPI [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. hasyweb.desy.de [hasyweb.desy.de]

- 4. A Multi-Purpose Approach to the Mechanisms of Action of Two Biocides (Benzalkonium Chloride and Dibromonitrilopropionamide): Discussion of Pseudomonas fluorescens’ Viability and Death - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. Structure and mechanism of the ThDP-dependent benzaldehyde lyase from Pseudomonas fluorescens - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and History of Benzalphthalide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzalphthalide (B177156), a versatile aromatic lactone, has been a subject of scientific interest for over a century. Its discovery is intricately linked to the development of condensation reactions in organic chemistry, particularly the Perkin reaction. This technical guide provides a comprehensive overview of the discovery, history, and key synthetic methodologies of this compound. It includes a detailed experimental protocol for its synthesis, a compilation of its physicochemical properties, and a discussion of its known biological activities. This document aims to serve as a valuable resource for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and materials science.

Introduction

This compound, systematically named (3Z)-3-benzylidene-2-benzofuran-1(3H)-one, is a chemical compound with the molecular formula C₁₅H₁₀O₂.[1] It belongs to the class of phthalides, which are derivatives of isobenzofuranone. The structure of this compound, featuring a benzylidene group attached to a phthalide (B148349) moiety, makes it a valuable intermediate in the synthesis of a variety of other compounds.[2] It serves as a precursor for the synthesis of dyes, pharmaceuticals, and polymers.[2] Notably, it is a key starting material for the synthesis of phthalazinone derivatives, some of which have shown significant antifungal activity.[1]

Discovery and Historical Context

The discovery of this compound is closely associated with the pioneering work of German chemist Siegmund Gabriel. While the Perkin reaction, discovered by William Henry Perkin in 1868, laid the groundwork for the synthesis of α,β-unsaturated carboxylic acids, it was Gabriel who extended this methodology to the synthesis of this compound. In 1887, S. Gabriel reported the synthesis of primary amines from alkyl halides using potassium phthalimide, a process now known as the Gabriel synthesis.[3][4] Although a separate reaction, this work highlights Gabriel's significant contributions to the chemistry of phthalimides and related compounds. The synthesis of this compound itself is a variation of the Perkin condensation, reacting phthalic anhydride (B1165640) with phenylacetic acid.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₅H₁₀O₂ | [1][5] |

| Molecular Weight | 222.24 g/mol | [1][5] |

| Appearance | Pale yellow to yellow crystalline powder | |

| Melting Point | 99-102 °C (lit.) | |

| Boiling Point | 198-205°C at 4 Torr | [] |

| CAS Number | 575-61-1 | [5] |

| IUPAC Name | (3Z)-3-benzylidene-2-benzofuran-1(3H)-one | [] |

| Synonyms | 3-Benzylidenephthalide, Benzalphthalid | [] |

Synthesis of this compound

The most common and historically significant method for the synthesis of this compound is the Perkin condensation of phthalic anhydride and phenylacetic acid in the presence of a weak base, such as sodium acetate (B1210297).[1]

Experimental Protocol: Perkin Condensation

The following protocol is a detailed methodology for the synthesis of this compound.

Materials:

-

Phthalic anhydride

-

Phenylacetic acid

-

Anhydrous sodium acetate

Procedure:

-

In a round-bottom flask, combine phthalic anhydride (1.0 equivalent), phenylacetic acid (1.2 equivalents), and freshly fused sodium acetate (0.04 equivalents).

-

Heat the mixture in a sand bath to 230-240 °C for approximately 3 hours. The progress of the reaction can be monitored by observing the distillation of water.

-

Allow the reaction mixture to cool to approximately 90-95 °C.

-

Dissolve the resulting solid in hot ethanol.

-

Filter the hot solution to remove any insoluble impurities.

-

Allow the filtrate to cool to room temperature to induce crystallization.

-

Collect the yellow crystals of this compound by vacuum filtration.

-

Wash the crystals with a small amount of cold ethanol.

-

Further purify the product by recrystallization from ethanol if necessary.

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound via the Perkin condensation.

Biological Activity and Signaling Pathways

This compound and its derivatives have attracted attention for their diverse biological activities.[7][8][9] The parent compound has been reported to possess antimicrobial and antifungal properties.[1] The mechanism of its antimicrobial action is thought to involve the disruption of microbial cell membranes and interference with essential cellular processes.[1]

While this compound itself has demonstrated biological effects, the specific signaling pathways through which it exerts these effects have not been extensively elucidated in the available scientific literature. Phthalides as a class of compounds are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, neuroprotective, and cardiovascular protective effects.[10] However, further research is required to determine the precise molecular targets and signaling cascades modulated by this compound.

Conclusion

This compound remains a compound of significant interest in organic and medicinal chemistry. Its straightforward synthesis, first demonstrated through the Perkin condensation, and its versatile chemical nature have established it as a valuable building block for more complex molecules. While its biological activities are recognized, a deeper understanding of its mechanism of action and the specific signaling pathways it influences presents an exciting avenue for future research. This guide provides a solid foundation for professionals seeking to explore the potential of this compound in their research and development endeavors.

References

- 1. This compound | | Research Compound [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Gabriel Synthesis | Thermo Fisher Scientific - US [thermofisher.com]

- 4. Gabriel Synthesis [drugfuture.com]

- 5. scbt.com [scbt.com]

- 7. Phthalides: Distribution in Nature, Chemical Reactivity, Synthesis, and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Recent advances in natural phthalides: Distribution, chemistry, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Advances in the phytochemistry and pharmacology of plant-derived phthalides - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Benzalphthalide: Molecular Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzalphthalide (B177156), systematically known as (3Z)-3-benzylidene-2-benzofuran-1(3H)-one, is a versatile organic compound with the molecular formula C₁₅H₁₀O₂.[1][2][3] It serves as a crucial synthetic intermediate in various fields, including medicinal chemistry and polymer science.[4] In medicinal chemistry, this compound is a key precursor for the synthesis of phthalazinone derivatives, which have demonstrated notable in vitro antifungal activity.[4] Its incorporation into polymers can also enhance their mechanical strength and thermal stability.[4] This guide provides a comprehensive overview of its molecular structure, physicochemical and spectral properties, and detailed experimental protocols for its synthesis and characterization.

Molecular Structure and Formula

The molecular formula for this compound is C₁₅H₁₀O₂.[1][2][3] Its IUPAC name is (3Z)-3-benzylidene-2-benzofuran-1(3H)-one.[5] The molecule consists of a phthalide (B148349) group fused to a benzene (B151609) ring, with a benzylidene group attached to the furanone ring.

Caption: Molecular Structure of this compound

Quantitative Data

A summary of the key quantitative data for this compound is presented in the tables below for easy reference and comparison.

Table 1: Physicochemical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₁₅H₁₀O₂ | [1][2][3] |

| Molecular Weight | 222.24 g/mol | [2][3][] |

| Melting Point | 99-102 °C | [3][7] |

| Appearance | Pale yellow to yellow crystalline powder | [7] |

Table 2: Spectroscopic Data

| Technique | Data | Reference(s) |

| ¹H NMR | Characteristic benzylidene proton signals are expected in the range of δ 7.2–7.8 ppm. | [4] |

| ¹³C NMR | The phthalide carbonyl carbon signal is expected in the range of δ 170–175 ppm. | [4] |

| Infrared (IR) | Major absorption peaks (gas phase) at approximately 1788 cm⁻¹ (C=O, lactone), 1660 cm⁻¹ (C=C), and various peaks in the 3000-3100 cm⁻¹ (aromatic C-H) and 1450-1600 cm⁻¹ (aromatic C=C) regions. | [1] |

| Mass Spec. (EI) | Molecular ion [M]⁺ at m/z 222. Key fragments at m/z 194 ([M-CO]⁺), 165 ([M-CO-CHO]⁺), and 77 ([C₆H₅]⁺). | [8] |

Experimental Protocols

Synthesis of this compound

The classical synthesis of this compound involves the condensation reaction of phthalic anhydride (B1165640) and phenylacetic acid in the presence of a catalyst like sodium acetate.[4]

Experimental Workflow: Synthesis of this compound

Caption: Workflow for the synthesis of this compound.

Detailed Methodology:

-

Reactant Preparation: In a 500-mL round-bottom flask with a short neck, combine 100 g (0.67 mole) of phthalic anhydride, 110 g (0.8 mole) of phenylacetic acid, and 2.6 g of freshly fused sodium acetate.

-

Reaction Setup: Add a few boiling chips to the flask. Fit the flask with a cork holding a thermometer that reaches near the bottom and a wide, bent glass tube leading to a condenser. The flask should be embedded up to its neck in a sand bath.

-

Heating and Reaction: Heat the sand bath rapidly to bring the internal temperature to 230°C. Then, slowly increase the temperature to 240°C over approximately two hours. Water produced during the reaction will distill out. Maintain the temperature at 240°C for about one additional hour, or until the distillation of water ceases.

-

Work-up and Purification: Allow the flask to cool to 90–95°C. Dissolve the product in 400 cc of boiling ethanol. Filter the hot solution to remove any insoluble materials. Allow the filtrate to cool, which will cause yellow crystals of this compound to form.

-

Isolation: Collect the crystals by suction filtration and wash them with 40–50 cc of cold ethanol. For further purification, the product can be recrystallized from 370–380 cc of ethanol.

Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR: Dissolve a small sample of this compound in deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard. Acquire the spectra on a 400 MHz or higher NMR spectrometer. For ¹H NMR, look for signals in the aromatic region and the characteristic benzylidene proton signal. For ¹³C NMR, identify the carbonyl carbon and the aromatic carbons.

Infrared (IR) Spectroscopy:

-

Prepare a potassium bromide (KBr) pellet containing a small amount of the this compound sample. Alternatively, if using an ATR-FTIR spectrometer, place the solid sample directly on the crystal. Acquire the spectrum over a range of 4000-400 cm⁻¹. Identify the characteristic peaks for the lactone carbonyl group, carbon-carbon double bonds, and aromatic C-H bonds.

Mass Spectrometry (MS):

-

Introduce a small amount of the sample into a mass spectrometer, typically using a direct insertion probe or after separation by gas chromatography. Use electron ionization (EI) as the ionization method. Analyze the resulting mass spectrum for the molecular ion peak and the characteristic fragmentation pattern.

Applications in Research and Development

This compound's utility extends to several areas of chemical research and development:

-

Pharmaceutical Synthesis: It is a key building block for more complex drug molecules, particularly in the development of antifungal agents.[4]

-

Polymer Chemistry: Its use as an intermediate can enhance the mechanical and thermal properties of polymers.[4]

-

Organic Electronics: Derivatives of this compound are being investigated for their fluorescent properties and potential applications in organic light-emitting diodes (OLEDs).

This technical guide provides a foundational understanding of this compound for professionals in research and drug development. The provided data and protocols can serve as a valuable resource for the synthesis, characterization, and application of this important chemical compound.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Solubility of Benzalphthalide (B177156) in Organic Solvents

This technical guide provides a comprehensive overview of the solubility of this compound in organic solvents. Due to a lack of specific quantitative data in publicly available literature, this document focuses on the theoretical principles governing solubility, qualitative solubility information, and a detailed experimental protocol for determining the solubility of this compound.

Introduction to this compound and its Solubility

This compound (3-Benzylidenephthalide) is a synthetic organic compound with the molecular formula C₁₅H₁₀O₂.[1] It serves as a versatile intermediate in various fields, including medicinal chemistry for the synthesis of antifungal agents and in materials science for polymer production.[1] The solubility of this compound in organic solvents is a critical parameter for its synthesis, purification, formulation, and application. Understanding its solubility behavior is essential for designing efficient reaction conditions, developing purification strategies like recrystallization, and formulating products with desired bioavailability and stability.

The principle of "like dissolves like" is the fundamental concept for predicting the solubility of organic compounds.[2][3][4] This principle states that a solute will dissolve best in a solvent that has a similar polarity. This compound, with its ester functional group and aromatic rings, is a moderately polar molecule. Therefore, it is expected to be more soluble in polar organic solvents than in nonpolar ones.

Qualitative Solubility of this compound

Table 1: Qualitative Solubility of this compound in Organic Solvents

| Solvent | Polarity | Predicted Solubility | Notes |

| Ethanol | Polar | Soluble, especially at elevated temperatures | Used for recrystallization of crude this compound, indicating that solubility increases significantly with temperature.[1] |

| Hexane | Nonpolar | Likely poorly soluble | Based on the "like dissolves like" principle, the moderately polar this compound is expected to have low solubility in nonpolar hexane.[4] |

| Toluene (B28343) | Nonpolar | Likely poorly soluble | Similar to hexane, toluene is a nonpolar solvent, and this compound is expected to have limited solubility.[2] |

| Acetone | Polar Aprotic | Likely soluble | Acetone's polarity is suitable for dissolving moderately polar compounds like this compound. |

| Dichloromethane | Moderately Polar | Likely soluble | Dichloromethane is a versatile solvent for a wide range of organic compounds and is expected to dissolve this compound. |

Experimental Protocol for Determining Solubility

The following is a detailed methodology for the gravimetric determination of this compound solubility in an organic solvent using the shake-flask method. This method is considered a gold standard for its accuracy.[5]

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (solid, pure)

-

Selected organic solvent (e.g., ethanol, acetone, etc.)

-

Thermostatic shaker bath

-

Analytical balance

-

Sintered glass funnel or syringe filter (PTFE, 0.45 µm)

-

Glass vials with screw caps

-

Oven

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a glass vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatic shaker bath set to the desired temperature.

-

Allow the mixture to equilibrate for at least 24 hours with constant agitation. This timeframe may need to be extended to ensure equilibrium is reached.

-

-

Separation of Solid and Liquid Phases:

-

After equilibration, cease agitation and allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated pipette to prevent premature crystallization.

-

Filter the withdrawn supernatant through a sintered glass funnel or a syringe filter to remove any remaining solid particles.

-

-

Gravimetric Analysis:

-

Accurately weigh a clean, dry evaporating dish.

-

Transfer the filtered saturated solution into the pre-weighed evaporating dish.

-

Re-weigh the evaporating dish containing the solution to determine the exact mass of the solution.

-

Place the evaporating dish in an oven at a temperature sufficient to evaporate the solvent without decomposing the this compound.

-

Once the solvent has completely evaporated, cool the dish in a desiccator and weigh it.

-

Repeat the drying and weighing process until a constant mass is achieved.

-

-

Calculation of Solubility:

-

The mass of the dissolved this compound is the final constant mass of the evaporating dish minus the initial mass of the empty dish.

-

The mass of the solvent is the mass of the evaporating dish with the solution minus the final constant mass of the dish.

-

Solubility can be expressed in various units, such as g/100 g of solvent or mg/mL.

-

Visualizations

Diagram 1: Experimental Workflow for Solubility Determination

Caption: Workflow for the gravimetric determination of this compound solubility.

Diagram 2: The "Like Dissolves Like" Principle

References

An In-Depth Technical Guide to the Synthesis of Benzalphthalide from Phthalic Anhydride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of benzalphthalide (B177156), a valuable intermediate in the preparation of various organic compounds. The primary focus is on the condensation reaction between phthalic anhydride (B1165640) and phenylacetic acid. This document details both the classical thermal methodology and a modern, more efficient microwave-assisted approach. It includes detailed experimental protocols, a comparative analysis of reaction parameters and yields, and a mechanistic exploration of the underlying chemical transformations.

Introduction

This compound, also known as 3-benzylidenephthalide, is a key precursor in the synthesis of a variety of compounds, including pharmaceuticals and dyes. The most common and direct route to its synthesis involves a Perkin-like condensation reaction between phthalic anhydride and phenylacetic acid. This guide will explore two primary methodologies for this transformation: a traditional thermal approach and a contemporary microwave-assisted synthesis that offers significant advantages in terms of reaction time and efficiency.

Reaction and Mechanism

The synthesis of this compound from phthalic anhydride and phenylacetic acid proceeds via a base-catalyzed condensation reaction, which can be classified as a Perkin-like reaction. The reaction is typically catalyzed by a weak base, such as sodium acetate (B1210297) or potassium carbonate.

The proposed mechanism involves the following key steps:

-

Enolate Formation: The base, typically the salt of the carboxylic acid used (in this case, an acetate or similar carboxylate), abstracts an acidic α-hydrogen from phenylacetic acid to form a reactive enolate.

-

Aldol-type Addition: The nucleophilic enolate attacks one of the carbonyl carbons of phthalic anhydride in an aldol-type addition reaction, leading to the formation of a tetrahedral intermediate.

-

Intramolecular Cyclization and Dehydration: The intermediate undergoes an intramolecular cyclization, followed by dehydration, to form the stable this compound product.

Comparative Data of Synthetic Methodologies

The following table summarizes the key quantitative data for the classical thermal synthesis and a representative microwave-assisted synthesis of this compound.

| Parameter | Classical Thermal Synthesis | Microwave-Assisted Synthesis (Representative) |

| Reactants | Phthalic Anhydride, Phenylacetic Acid | Phthalic Anhydride, Phenylacetic Acid |

| Catalyst | Sodium Acetate | Sodium Acetate (or other weak bases) |

| Solvent | None (neat) | None (solvent-free) |

| Temperature | 230-240 °C | 160-180 °C (set temperature) |

| Reaction Time | ~3 hours | 5-10 minutes |

| Yield | 71-74% | >85% (expected) |

| Energy Source | Sand bath/Heating mantle | Microwave Irradiation (e.g., 320-800 W) |

| Work-up | Recrystallization from ethanol (B145695) | Recrystallization from ethanol |

Experimental Protocols

Classical Thermal Synthesis

This protocol is adapted from a well-established procedure.

Materials:

-

Phthalic anhydride (100 g, 0.67 mol)

-

Phenylacetic acid (110 g, 0.8 mol)

-

Freshly fused sodium acetate (2.6 g)

-

Ethanol (for recrystallization)

Procedure:

-

In a 500-mL round-bottomed flask, combine phthalic anhydride, phenylacetic acid, and freshly fused sodium acetate.

-

Equip the flask with a thermometer and a wide, bent glass tube leading to a condenser for the collection of water.

-

Heat the flask in a sand bath, raising the temperature to 230 °C.

-

Slowly increase the temperature to 240 °C over approximately two hours, collecting the water that distills off.

-

Maintain the temperature at 240 °C for an additional hour, or until the distillation of water ceases.

-

Allow the reaction mixture to cool to approximately 90-95 °C.

-

Dissolve the resulting brown mass in 400 mL of boiling ethanol.

-

Filter the hot solution to remove any insoluble impurities.

-

Allow the filtrate to cool, whereupon yellow crystals of this compound will form.

-

Collect the crystals by suction filtration and wash with a small amount of cold ethanol.

-

The crude product can be further purified by recrystallization from ethanol to yield pure this compound (m.p. 100-101 °C).

Microwave-Assisted Synthesis

This protocol is a representative procedure based on analogous microwave-assisted Perkin reactions.

Materials:

-

Phthalic anhydride (e.g., 1.48 g, 10 mmol)

-

Phenylacetic acid (e.g., 1.36 g, 10 mmol)

-

Anhydrous sodium acetate (e.g., 0.82 g, 10 mmol)

-

Ethanol (for recrystallization)

Procedure:

-

In a microwave-safe reaction vessel, thoroughly mix phthalic anhydride, phenylacetic acid, and anhydrous sodium acetate.

-

Place the vessel in a microwave reactor.

-

Irradiate the mixture at a power of 320-800 W for 5-10 minutes. The reaction progress can be monitored by thin-layer chromatography.

-

After the reaction is complete, allow the vessel to cool to room temperature.

-

Dissolve the resulting solid in a minimal amount of hot ethanol.

-

Filter the hot solution if necessary.

-

Allow the solution to cool to induce crystallization.

-

Collect the this compound crystals by suction filtration and wash with a small volume of cold ethanol.

-

Dry the purified product.

Visualizations

Reaction Mechanism

Caption: Reaction mechanism for the synthesis of this compound.

Experimental Workflow Comparison

Caption: Comparison of experimental workflows.

Conclusion

The synthesis of this compound from phthalic anhydride and phenylacetic acid is a robust and well-established reaction. While the classical thermal method provides good yields, modern microwave-assisted synthesis offers a significantly more efficient, rapid, and potentially higher-yielding alternative.[1] The choice of method will depend on the specific requirements of the laboratory, including available equipment, desired throughput, and energy considerations. The detailed protocols and comparative data presented in this guide are intended to assist researchers in selecting and implementing the most suitable procedure for their synthetic needs.

References

physical and chemical properties of benzalphthalide

An In-depth Technical Guide on the Physical and Chemical Properties of Benzalphthalide (B177156)

Introduction

This compound, also known as 3-benzylidenephthalide, is a versatile organic compound with the chemical formula C₁₅H₁₀O₂.[1][2] It serves as a crucial synthetic intermediate in a wide array of research and industrial applications.[1] Its unique heterocyclic structure, featuring a phthalide (B148349) moiety, makes it a valuable precursor for the synthesis of diverse chemical compounds, including phthalazinone derivatives with potential antifungal activity.[1] In addition to its role in medicinal chemistry, this compound is utilized in polymer production to enhance the mechanical and thermal properties of materials.[2] Its derivatives are also explored for their fluorescent properties in the development of organic electronics like OLEDs.[1] This guide provides a comprehensive overview of the , its synthesis, reactivity, and analytical characterization, tailored for researchers, scientists, and professionals in drug development.

Nomenclature and Identifiers

This compound is known by several names and is cataloged under various chemical identifiers. Proper identification is crucial for accurate research and procurement.

| Identifier | Value |

| IUPAC Name | (3Z)-3-benzylidene-2-benzofuran-1(3H)-one[1][3] |

| Synonyms | 3-Benzylidenephthalide, Benzalphthalid, Benzalphthalein[4][5] |

| CAS Number | 575-61-1[2][6] |

| Molecular Formula | C₁₅H₁₀O₂[2][6] |

| Molecular Weight | 222.24 g/mol [2][6] |

| InChI Key | YRTPZXMEBGTPLM-UVTDQMKNSA-N[1][6] |

| Appearance | Yellow crystalline powder[2][3] |

Physical and Chemical Properties

The physicochemical properties of this compound are fundamental to its application and handling in a laboratory setting.

| Property | Value |

| Melting Point | 99-102 °C (lit.)[2][3][4][6] |

| Boiling Point | 323.41°C to 374.1 °C at 760 mmHg (estimates vary)[3][4][7] |

| Density | ~1.14 - 1.28 g/cm³ (estimates vary)[4][7] |

| Flash Point | 156.9 °C[3][4] |

| Vapor Pressure | 8.54E-06 mmHg at 25°C[3][4] |

| Solubility | Exhibits good solubility in a wide range of organic solvents[2] |

| Storage Conditions | Store at Room Temperature (RT) or 2-8°C[2][4] |

Chemical Properties and Reactivity

This compound's reactivity is centered around its lactone ring and the exocyclic double bond, making it a versatile intermediate for further chemical transformations.

Synthesis

The most common and classical method for synthesizing this compound is through the condensation reaction of phthalic anhydride (B1165640) and phenylacetic acid.[1][4] This reaction is typically catalyzed by a weak base like sodium acetate (B1210297) at elevated temperatures.[1]

Chemical Reactions

This compound can undergo several types of chemical reactions:

-

Oxidation: The molecule can be oxidized to form corresponding carboxylic acids.[1]

-

Reduction: Reduction of this compound can yield benzylphthalide derivatives.[1] For instance, catalytic hydrogenation over Raney Nickel reduces it to 2-(2-phenylethyl)benzoic acid.[8] Another method uses hydroiodic acid and red phosphorus to produce 2-bibenzylcarboxylic acid.[8]

-

Substitution: The benzylidene group is susceptible to substitution reactions.[1]

-

Hydrolysis: Base-catalyzed hydrolysis can open the lactone ring to form 2-(phenylacetyl)benzoic acid.[8]

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation and purity assessment of this compound.

-

¹H NMR: Characteristic signals for the benzylidene proton are expected in the aromatic region (δ 7.2–7.8 ppm).[1]

-

¹³C NMR: The phthalide carbonyl carbon signal typically appears around δ 170–175 ppm.[1]

-

IR Spectroscopy: The NIST WebBook provides access to the IR spectrum of this compound for reference.[9]

-

UV-Vis Spectroscopy: Derivatives of this compound with extended conjugation show strong absorption in the 320–400 nm range.[3]

Experimental Protocols

Detailed methodologies are critical for the reproducibility of scientific findings. Below are protocols for the synthesis and purity analysis of this compound.

Protocol for Synthesis of this compound

This protocol is based on the classical condensation reaction.

Materials:

-

Phthalic anhydride

-

Phenylacetic acid

-

Anhydrous sodium acetate

-

Sand bath

-

Reaction flask with condenser

Procedure:

-

Combine phthalic anhydride, phenylacetic acid, and freshly fused anhydrous sodium acetate in a reaction flask.[1][4]

-

Heat the mixture in a sand bath, gradually increasing the temperature to 240°C.[1][4]

-

Maintain the reaction at this temperature for approximately 2-3 hours.[1][4]

-

Cool the reaction mixture to about 140°C.[4]

-

Carefully add 95% ethanol to the cooled mixture and reflux for 1 hour to dissolve the product and facilitate crystallization.[4]

-

Cool the solution to allow the this compound to crystallize.[4]

-

Filter the crystals, wash with cold ethanol, and dry to obtain the crude product.[1]

-

For further purification, recrystallize the crude product from hot ethanol (approximately 370–380 mL per 100 g of crude product) to achieve a purity of >95%.[1]

Protocol for Purity Determination

A combination of analytical techniques should be employed to confirm the purity of the synthesized this compound.

Methods:

-

Melting Point Analysis: Determine the melting point of the purified crystals. A sharp melting point range of 100–101°C indicates high purity; deviations greater than 2°C suggest the presence of impurities.[1]

-

High-Performance Liquid Chromatography (HPLC):

-

Column: C18 column.[1]

-

Mobile Phase: Isocratic mixture of 70% acetonitrile (B52724) and 30% water.[1]

-

Detection: UV at 254 nm.[1]

-

Expected Retention Time: Approximately 8–10 minutes.[1]

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Record ¹H and ¹³C NMR spectra.

-

Confirm the presence of characteristic signals for the benzylidene proton (δ 7.2–7.8 ppm) and the absence of impurity signals.[1]

-

-

Elemental Analysis:

-

Perform elemental analysis to determine the percentage of Carbon and Hydrogen.

-

Compare the experimental values with the theoretical values (C: 79.66%, H: 4.71%) to confirm the empirical formula.[1]

-

Visualizations: Workflows and Relationships

Diagrams are provided to visually summarize key processes and concepts related to this compound.

Caption: Workflow for the synthesis of this compound.

Caption: Key chemical reactions of this compound.

Applications

This compound's versatile chemical nature lends it to a variety of applications:

-

Pharmaceutical Development: It is a key starting material for synthesizing phthalazinone derivatives, some of which exhibit significant antifungal activity.[1] It is also an intermediate in the synthesis of the tricyclic antidepressant amitriptyline.[10] Some studies have noted its potential anti-HIV activity.[]

-

Polymer Production: Its incorporation into polymer chains can enhance mechanical strength and thermal stability, making it valuable in the plastics industry.[1][2]

-

Organic Electronics: Certain derivatives of this compound possess fluorescent properties, making them candidates for use in organic light-emitting diodes (OLEDs).[1]

-

Analytical Chemistry: It can be used as a standard reference material for the calibration of analytical instruments.[2]

-

Other Uses: It has also been used in the production of dyes, agrochemicals, flavors, and fragrances.[2]

Safety Information

According to available data, this compound is classified as harmful.

-

Hazard Codes: Xn (Harmful).[4]

-

Risk Statements: R20/21/22 (Harmful by inhalation, in contact with skin and if swallowed), R36/37/38 (Irritating to eyes, respiratory system and skin).[4]

-

Safety Statements: S24/25 (Avoid contact with skin and eyes), S36 (Wear suitable protective clothing).[4]

References

- 1. This compound | | Research Compound [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. lookchem.com [lookchem.com]

- 4. This compound [chembk.com]

- 5. This compound | 575-61-1 [chemicalbook.com]

- 6. ベンザルフタリド | Sigma-Aldrich [sigmaaldrich.com]

- 7. This compound, CAS No. 575-61-1 - iChemical [ichemical.com]

- 8. Dibenzosuberone - Wikipedia [en.wikipedia.org]

- 9. This compound [webbook.nist.gov]

- 10. caming.com [caming.com]

An In-depth Technical Guide to Benzalphthalide Derivatives and Analogs for Researchers, Scientists, and Drug Development Professionals

Introduction

Benzalphthalides, a class of organic compounds characterized by a benzylidene group attached to a phthalide (B148349) scaffold, and their analogs have garnered significant attention in medicinal chemistry and materials science. Their diverse biological activities, including antimicrobial, antifungal, and anticancer properties, make them promising candidates for drug discovery and development. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanism of action of benzalphthalide (B177156) derivatives and analogs, with a focus on quantitative data, experimental protocols, and signaling pathways.

Quantitative Biological Activity Data

The biological activity of this compound derivatives and related heterocyclic compounds has been evaluated against various cell lines and microbial strains. The following tables summarize the available quantitative data, primarily focusing on anticancer and antimicrobial activities. It is important to note that the presented data includes closely related analogs, such as benzimidazole (B57391) and phthalic acid derivatives, to provide a broader context of the potential of this class of compounds.

Table 1: Anticancer Activity of this compound Analogs (IC50 values in µM)

| Compound/Analog | Cell Line | IC50 (µM) | Reference |

| Isophthalic Acid Derivative 5 | K562 (Chronic Myelogenous Leukemia) | 3.42 | [1] |

| Isophthalic Acid Derivative 5 | HL-60 (Promyelocytic Leukemia) | 7.04 | [1] |

| Isophthalic Acid Derivative 5 | MCF-7 (Breast Cancer) | 4.91 | [1] |

| Isophthalic Acid Derivative 5 | HepG2 (Liver Cancer) | 8.84 | [1] |

| Benzimidazole Derivative 4 | MCF-7 (Breast Cancer) | 8.86 (µg/mL) | [2] |

| Benzimidazole Derivative 2 | HCT-116 (Colon Cancer) | 16.18 (µg/mL) | [2] |

Table 2: Antimicrobial Activity of this compound Analogs (MIC values in µg/mL)

| Compound/Analog | Microorganism | MIC (µg/mL) | Reference |

| Panapophenanthrin (1) | Bacillus subtilis | 33.3 | [3] |

| 1,3-bis(aryloxy)propan-2-amine CPD20 | Streptococcus pyogenes | 2.5 | [4] |

| 1,3-bis(aryloxy)propan-2-amine CPD20 | Staphylococcus aureus | 2.5 | [4] |

| 1,3-bis(aryloxy)propan-2-amine CPD22 | Streptococcus pyogenes | 2.5 | [4] |

Experimental Protocols

The synthesis and biological evaluation of this compound derivatives involve a series of well-established experimental procedures. The following sections detail the methodologies for key experiments.

Synthesis of 3-Substituted Benzalphthalides

A common and effective method for the synthesis of 3-substituted phthalides, which are precursors or analogs of benzalphthalides, is the one-pot cascade aldol/cyclization reaction.[5]

Materials:

-

2-Formylbenzoic acid derivatives

-

β-Keto acids

-

Glycerol (B35011) (solvent)

-

Appropriate base catalyst (e.g., piperidine)

-

Ethyl acetate (B1210297)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (B86663)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

A mixture of the 2-formylbenzoic acid derivative (1.0 mmol), β-keto acid (1.2 mmol), and a catalytic amount of base in glycerol (5 mL) is stirred at a specified temperature (e.g., 80-120 °C) for a designated time (e.g., 6-12 hours).

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate.

-

The organic layer is washed sequentially with saturated sodium bicarbonate solution and brine.

-

The organic layer is then dried over anhydrous sodium sulfate and concentrated under reduced pressure.

-

The crude product is purified by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate mixture) to afford the desired 3-substituted phthalide.

In Vitro Anticancer Activity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.[2]

Materials:

-

Cancer cell lines (e.g., MCF-7, HCT-116)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Cells are seeded in a 96-well plate at a density of approximately 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.

-

The cells are then treated with various concentrations of the this compound derivatives and incubated for a further 48-72 hours.

-

After the incubation period, the medium is removed, and MTT solution is added to each well. The plate is then incubated for 3-4 hours at 37 °C.

-

The MTT solution is removed, and DMSO is added to each well to dissolve the formazan (B1609692) crystals.

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[4]

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)

-

This compound derivatives (dissolved in a suitable solvent)

-

96-well microtiter plates

-

Microplate reader or visual inspection

Procedure:

-

A serial two-fold dilution of the this compound derivative is prepared in the broth medium in a 96-well plate.

-

A standardized inoculum of the microorganism is added to each well.

-

The plate is incubated under appropriate conditions (e.g., 37 °C for 18-24 hours for bacteria).

-

The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Signaling Pathways and Mechanisms of Action

While the precise molecular mechanisms of action for many this compound derivatives are still under investigation, their biological activities suggest interference with key cellular processes. For instance, the anticancer effects may be attributed to the inhibition of critical enzymes involved in cell proliferation and survival. One such proposed mechanism involves the inhibition of Inosine 5'-monophosphate dehydrogenase (IMPDH), a rate-limiting enzyme in the de novo biosynthesis of guanine (B1146940) nucleotides.[6]

Below is a conceptual diagram illustrating a potential signaling pathway affected by this compound derivatives, leading to apoptosis in cancer cells.

Caption: Proposed mechanism of anticancer action for this compound derivatives.

The following diagram illustrates a generalized workflow for the synthesis and biological evaluation of this compound derivatives.

Caption: General workflow for this compound derivative development.

Conclusion

This compound derivatives and their analogs represent a versatile and promising class of compounds with significant potential in drug discovery. The data and protocols presented in this guide offer a solid foundation for researchers and scientists to further explore their therapeutic applications. Future research should focus on elucidating the detailed mechanisms of action, expanding the structure-activity relationship studies, and optimizing the lead compounds for enhanced efficacy and safety. The continued investigation of these compounds is crucial for the development of novel therapeutic agents to address unmet medical needs.

References

- 1. Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. journal.waocp.org [journal.waocp.org]

- 3. researchgate.net [researchgate.net]

- 4. Antibacterial activity of synthetic 1,3‐bis(aryloxy)propan‐2‐amines against Gram‐positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent advancements in synthetic methodologies of 3-substituted phthalides and their application in the total synthesis of biologically active natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Studies on the mechanism of action of benzamide riboside: a novel inhibitor of IMP dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Data of Benzalphthalide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the expected spectroscopic data for benzalphthalide (B177156), a molecule of interest in organic synthesis and medicinal chemistry. Due to the limited availability of publicly accessible, experimentally verified spectra, this document presents predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) data based on established principles of spectroscopy. Detailed, generalized experimental protocols for acquiring such data are also provided.

Predicted Spectroscopic Data

The following tables summarize the predicted ¹H NMR, ¹³C NMR, and IR spectroscopic data for this compound. These predictions are derived from the analysis of the functional groups and electronic environment of the molecule.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Vinylic Proton | 7.0 - 7.5 | Singlet (s) |

| Aromatic Protons (Benzene Ring) | 7.2 - 7.6 | Multiplet (m) |

| Aromatic Protons (Phthalide Ring) | 7.7 - 8.0 | Multiplet (m) |

Note: The exact chemical shifts and multiplicities can vary depending on the solvent and the specific spectrometer frequency.

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Lactone) | 165 - 175 |

| C (Quaternary, Phthalide) | 145 - 155 |

| C (Quaternary, Benzene) | 130 - 140 |

| C=C (Vinylic) | 120 - 140 |

| C-H (Aromatic) | 120 - 135 |

Note: These are approximate ranges and actual values can be influenced by solvent and experimental conditions.

Predicted IR Data

Table 3: Predicted Infrared (IR) Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| C=O Stretch (Lactone) | 1750 - 1780 | Strong |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to Weak |

| C=C Stretch (Vinylic) | 1620 - 1680 | Medium |

| C-O Stretch (Ester) | 1000 - 1300 | Strong |

| =C-H Bending (Aromatic/Vinylic) | 690 - 900 | Strong |

Experimental Protocols

The following are generalized protocols for obtaining NMR and IR spectra of a solid organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of this compound.

Materials:

-

This compound sample

-

Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

-

NMR tubes (5 mm)

-

Pipettes

-

Vortex mixer

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the this compound sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent in a small vial.

-

Thoroughly mix the solution using a vortex mixer until the sample is completely dissolved.

-

Transfer the solution into a clean, dry NMR tube using a pipette.

-

-

Instrument Setup:

-

Turn on the NMR spectrometer and allow it to stabilize.

-

Select the appropriate nucleus for analysis (¹H or ¹³C).

-

Insert the NMR tube containing the sample into the spectrometer's probe.

-

-

Data Acquisition:

-

Lock onto the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve homogeneity.

-

Set the appropriate spectral parameters, including the number of scans, pulse width, and acquisition time. For ¹³C NMR, a larger number of scans will likely be necessary due to the low natural abundance of the ¹³C isotope.

-

Acquire the spectrum.

-

-

Data Processing:

-

Apply Fourier transformation to the raw data to obtain the frequency-domain spectrum.

-

Phase the spectrum to ensure all peaks are in the positive phase.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Identify the chemical shifts and multiplicities of the signals.

-

Infrared (IR) Spectroscopy

Objective: To obtain the IR spectrum of solid this compound.

Method: Attenuated Total Reflectance (ATR)

Materials:

-

This compound sample (solid)

-

FTIR spectrometer with an ATR accessory

-

Spatula

-

Solvent for cleaning (e.g., isopropanol (B130326) or ethanol)

-

Lint-free wipes

Procedure:

-

Background Spectrum:

-

Ensure the ATR crystal is clean by wiping it with a lint-free tissue dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Acquire a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum.

-

-

Sample Preparation and Analysis:

-

Place a small amount of the solid this compound sample onto the ATR crystal using a clean spatula.

-

Apply pressure to the sample using the ATR's pressure clamp to ensure good contact between the sample and the crystal.

-

Acquire the IR spectrum of the sample over the desired wavenumber range (typically 4000-400 cm⁻¹).

-

-

Data Processing:

-

The software will automatically subtract the background spectrum from the sample spectrum.

-

Identify the wavenumbers of the major absorption bands.

-

Correlate the observed absorption bands with the functional groups present in this compound.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Caption: General workflow for obtaining and analyzing NMR and IR spectroscopic data.

In-Depth Technical Guide to 1,2,3,4-Tetrahydronaphthalene-1,4-dione (CAS 575-61-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,3,4-Tetrahydronaphthalene-1,4-dione, identified by CAS number 575-61-1, is a diketone derivative of tetralin. It exists as a stable tautomer of 1,4-dihydroxynaphthalene (B165239).[1][2] While research on this specific compound is not as extensive as for other naphthoquinone analogues, its synthetic versatility and the established biological activities of related compounds make it a molecule of significant interest in medicinal chemistry and drug development. This guide provides a comprehensive overview of its properties, synthesis, and potential applications, with a focus on experimental details and logical workflows.

Physicochemical Properties

| Property | Value (for 1,4-dihydroxynaphthalene) | Reference |

| Molecular Formula | C₁₀H₈O₂ | [3] |

| Molecular Weight | 160.2 g/mol | [3] |

| Melting Point | 190 °C | [3] |

| Appearance | Milky white to white powder | [3] |

| Solubility | Soluble in ethanol (B145695) and ether; poorly soluble in chloroform (B151607) and acetic acid. | [3] |

Synthesis and Reactivity

1,2,3,4-Tetrahydronaphthalene-1,4-dione is primarily accessed through the tautomerization of 1,4-dihydroxynaphthalene.[1][2] This process can be achieved under specific conditions, allowing for the isolation of the dione (B5365651) for subsequent synthetic manipulations.

Experimental Protocol: Tautomerization of 1,4-Dihydroxynaphthalene

A detailed protocol for the isolation of 1,2,3,4-tetrahydronaphthalene-1,4-dione has been described.[4] The tautomerization is facilitated in trifluoroacetic acid, where the dione form is exclusively present.[2][4]

Materials:

-

1,4-Dihydroxynaphthalene

-

Trifluoroacetic acid

-

Diisopropylether

Procedure:

-

Dissolve 1,4-dihydroxynaphthalene in trifluoroacetic acid.

-

Add toluene to the solution.

-

Rapidly remove the solvent under reduced pressure.

-

Crystallize the resulting solid from diisopropylether to yield 1,2,3,4-tetrahydronaphthalene-1,4-dione.[4]

Reactivity: Enantioselective Reduction

A key application of 1,2,3,4-tetrahydronaphthalene-1,4-dione in synthetic chemistry is its use as a substrate for diastereoselective and enantioselective reductions to produce chiral 1,4-tetralindiols and 4-hydroxy-1-tetralone.[1][5] These products are valuable building blocks for the synthesis of more complex molecules.

Experimental Protocol: Diastereoselective Bis-reduction

The reduction of 1,2,3,4-tetrahydronaphthalene-1,4-dione with different reducing agents yields varying ratios of cis- and trans-diols.[1][5]

| Reducing Agent | Diastereomeric Ratio (cis:trans) | Yield | Reference |

| L-Selectride | 84:16 | - | [1][5] |

| Red-Al | 13:87 | - | [1][5] |

| NaBH₄ | - | 76-98% | [6] |

| LiAlH₄ | - | 76-98% | [6] |

| BH₃ | - | 76-98% | [6] |

Procedure for Enantioselective Bis-reduction: Asymmetric reduction can be achieved with high enantioselectivity using a CBS catalyst, affording the trans-diol in 72% yield and 99% ee.[1][6]

Potential Uses in Drug Development

While direct biological studies on 1,2,3,4-tetrahydronaphthalene-1,4-dione are limited, the broader class of naphthoquinones exhibits a wide range of pharmacological activities, suggesting potential avenues for investigation.

Anticancer Activity

Naphthoquinone derivatives are known to possess significant anticancer properties.[7][8][9] Their mechanisms of action often involve the induction of oxidative stress through the generation of reactive oxygen species (ROS), leading to apoptosis in cancer cells.[7] They can also target specific cellular pathways, such as the Keap1 protein, which is a critical regulator of cellular defense against oxidative stress.[9]

Antimicrobial Activity

Various natural and synthetic naphthoquinones have demonstrated antimicrobial, antifungal, and antiviral activities.[8][10] This suggests that 1,2,3,4-tetrahydronaphthalene-1,4-dione and its derivatives could be explored as potential new anti-infective agents.

Inferred Signaling Pathway

Based on the known mechanisms of related 1,4-naphthoquinones, a potential signaling pathway for the induction of apoptosis in cancer cells by 1,2,3,4-tetrahydronaphthalene-1,4-dione can be proposed. This involves the generation of ROS, which leads to mitochondrial injury and the activation of caspase cascades.

Conclusion